molecular formula C9H14N2O5 B14155497 1-Hexopyranosyl-1H-imidazole CAS No. 61425-05-6

1-Hexopyranosyl-1H-imidazole

Cat. No.: B14155497
CAS No.: 61425-05-6
M. Wt: 230.22 g/mol
InChI Key: MFFNQAMHVXENEY-UHFFFAOYSA-N
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Description

1-Hexopyranosyl-1H-imidazole is a compound that combines a hexopyranose sugar moiety with an imidazole ring. This unique structure allows it to exhibit properties of both carbohydrates and heterocyclic compounds, making it a subject of interest in various fields of research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Hexopyranosyl-1H-imidazole typically involves the cyclization of appropriate precursors. One common method is the reaction of hexopyranose derivatives with imidazole under specific conditions. The reaction conditions often include the use of catalysts such as nickel or copper to facilitate the cyclization process . The reaction may proceed via the addition of nitriles followed by proto-demetallation, tautomerization, and dehydrative cyclization .

Industrial Production Methods

Industrial production of this compound may involve multi-step processes that ensure high yield and purity. These processes often utilize advanced techniques such as microwave irradiation and solid-phase synthesis to optimize reaction conditions and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

1-Hexopyranosyl-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions to form imidazole N-oxides.

    Reduction: Reduction reactions can target the imidazole ring or the hexopyranose moiety, leading to different reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the imidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction can produce various reduced forms of the compound .

Mechanism of Action

The mechanism of action of 1-Hexopyranosyl-1H-imidazole involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The hexopyranose moiety may facilitate binding to carbohydrate-recognizing proteins, enhancing the compound’s biological activity . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

1-Hexopyranosyl-1H-imidazole can be compared with other similar compounds, such as:

    1-Hexopyranosyl-1H-pyrazole: Similar structure but with a pyrazole ring instead of an imidazole ring.

    1-Hexopyranosyl-1H-triazole: Contains a triazole ring, offering different chemical properties and reactivity.

    1-Hexopyranosyl-1H-tetrazole: Features a tetrazole ring, which can impact its biological activity and stability.

The uniqueness of this compound lies in its specific combination of a hexopyranose sugar and an imidazole ring, which imparts distinct chemical and biological properties .

Properties

CAS No.

61425-05-6

Molecular Formula

C9H14N2O5

Molecular Weight

230.22 g/mol

IUPAC Name

2-(hydroxymethyl)-6-imidazol-1-yloxane-3,4,5-triol

InChI

InChI=1S/C9H14N2O5/c12-3-5-6(13)7(14)8(15)9(16-5)11-2-1-10-4-11/h1-2,4-9,12-15H,3H2

InChI Key

MFFNQAMHVXENEY-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=N1)C2C(C(C(C(O2)CO)O)O)O

Origin of Product

United States

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